
Viridic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Viridic acid is a natural product that is produced by various types of fungi. It is a secondary metabolite that has been found to have a range of biological activities, including antifungal, antibacterial, and anticancer properties. The compound has been the subject of significant scientific research, and its potential applications in medicine and industry are being explored.
Wirkmechanismus
The mechanism of action of viridic acid is not yet fully understood. However, it is believed to work by disrupting cellular processes in microorganisms and cancer cells. The compound has been found to inhibit the growth of various types of fungi and bacteria, and to induce apoptosis (programmed cell death) in cancer cells.
Biochemische Und Physiologische Effekte
Viridic acid has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various types of fungi and bacteria, including Candida albicans and Staphylococcus aureus. The compound has also been found to induce apoptosis in cancer cells, and to inhibit the growth of tumor cells in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
Viridic acid has a number of advantages for use in laboratory experiments. It is a natural product, which means it is readily available from fungal sources. It is also relatively easy to synthesize in the laboratory using chemical methods. However, there are some limitations to the use of viridic acid in lab experiments. For example, the compound has low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for research on viridic acid. One area of interest is the development of new drugs based on the compound's antifungal, antibacterial, and anticancer properties. Another area of research is the elucidation of the compound's mechanism of action, which could lead to the development of more effective treatments for fungal infections and cancer. Other areas of interest include the synthesis of new viridic acid derivatives with improved properties, and the exploration of the compound's potential applications in agriculture and industry.
Synthesemethoden
Viridic acid can be obtained from various fungal sources, including Penicillium sp. and Aspergillus sp. The compound can also be synthesized in the laboratory using chemical methods. One such method involves the use of a palladium-catalyzed cross-coupling reaction between two precursor molecules.
Wissenschaftliche Forschungsanwendungen
Viridic acid has been the subject of numerous scientific studies, and its potential applications are being explored in various fields. In medicine, the compound has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. It has also been shown to have anticancer properties, and research is ongoing to determine its potential as a cancer treatment.
Eigenschaften
CAS-Nummer |
106283-19-6 |
|---|---|
Produktname |
Viridic acid |
Molekularformel |
C24H30N4O5 |
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
2-[[(2S)-1-[(2-aminoacetyl)-[2-(dimethylamino)benzoyl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]benzoic acid |
InChI |
InChI=1S/C24H30N4O5/c1-15(2)21(27(5)19-13-9-7-11-17(19)24(32)33)23(31)28(20(29)14-25)22(30)16-10-6-8-12-18(16)26(3)4/h6-13,15,21H,14,25H2,1-5H3,(H,32,33)/t21-/m0/s1 |
InChI-Schlüssel |
RNZJFWUBHXEONV-NRFANRHFSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N(C(=O)CN)C(=O)C1=CC=CC=C1N(C)C)N(C)C2=CC=CC=C2C(=O)O |
SMILES |
CC(C)C(C(=O)N(C(=O)CN)C(=O)C1=CC=CC=C1N(C)C)N(C)C2=CC=CC=C2C(=O)O |
Kanonische SMILES |
CC(C)C(C(=O)N(C(=O)CN)C(=O)C1=CC=CC=C1N(C)C)N(C)C2=CC=CC=C2C(=O)O |
Synonyme |
VIRIDICACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Amino-2-chloro-2,3-dihydrothiazolo[4,5-d]pyrimidine-7-(6H)-one](/img/structure/B18834.png)
![2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B18837.png)
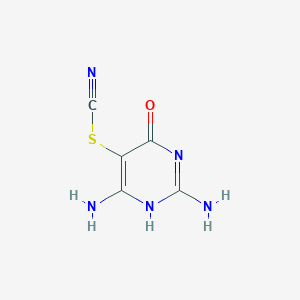
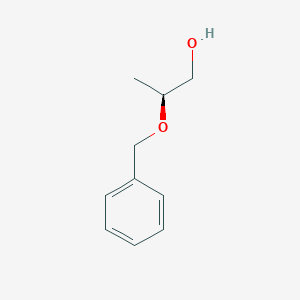
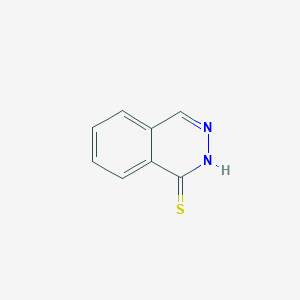
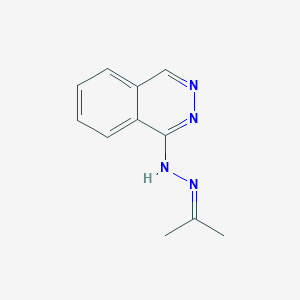
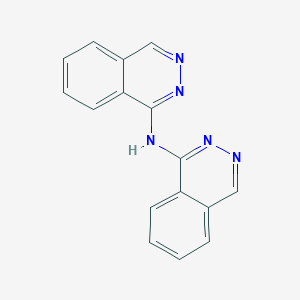
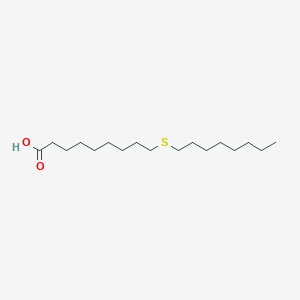
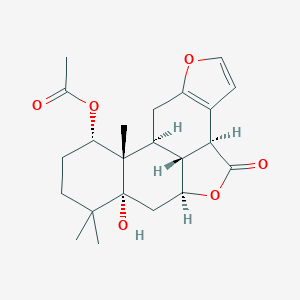

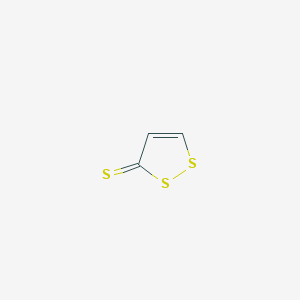
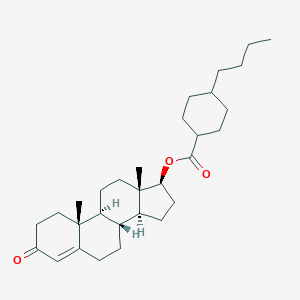
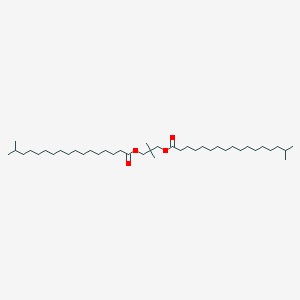
![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18860.png)